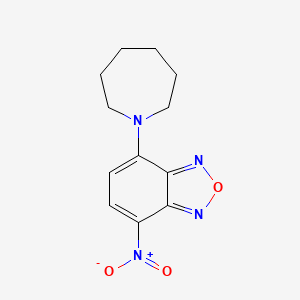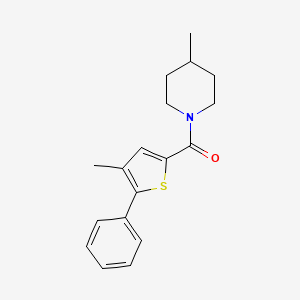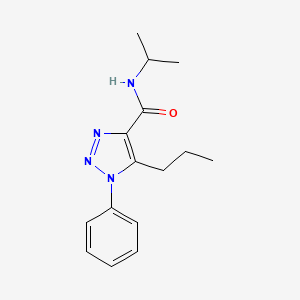
2-(4-ETHYLPIPERAZIN-1-YL)-4-METHYL-7-(4-METHYLPHENYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure formed by the fusion of two aromatic rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects .
Molecular Structure Analysis
Quinazolinones have a bicyclic structure with a benzene ring fused to a pyrimidine ring. The specific compound you mentioned also has a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific substituents present on the ring . Piperazine rings can also participate in various reactions, such as alkylation .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific quinazolinone derivative would depend on its exact structure, including the type and position of its substituents. These properties could include its melting point, boiling point, solubility, and stability .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-4-25-9-11-26(12-10-25)22-23-16(3)21-19(24-22)13-18(14-20(21)27)17-7-5-15(2)6-8-17/h5-8,18H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHNVYAGEZOOIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclobutyl-4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]piperidine trifluoroacetate](/img/structure/B5007335.png)
![5-methyl-1'-(4-morpholinylmethyl)-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5007343.png)
![N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5007346.png)


![5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5007367.png)
![4-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5007373.png)

![(5Z)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5007392.png)


![(6E)-6-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-5-imino-2-phenyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5007427.png)

![4-{[(4-methylphenyl)thio]methyl}-N-3-pyridinylbenzamide](/img/structure/B5007457.png)
